N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N6O3S/c1-16-8-4-3-7(5-9(8)17(2)21(16,19)20)14-11(18)10-12-6-13-15-10/h3-6H,1-2H3,(H,14,18)(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZAMKAQIZINQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=NC=NN3)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide (CAS Number: 2034544-31-3) is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a unique structural framework that includes a thiadiazole moiety fused with a triazole ring. Its molecular formula is , and it has a molecular weight of 295.36 g/mol. The presence of the dioxido group contributes to its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₇N₃O₃S |
| Molecular Weight | 295.36 g/mol |
| CAS Number | 2034544-31-3 |
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways that include the formation of the thiadiazole ring followed by functionalization with the triazole and carboxamide groups. These methods highlight the complexity involved in achieving high yields and purity.
Antiviral Activity
Recent studies have shown that compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole exhibit significant antiviral properties. For instance:
- Compound Efficacy : A related compound demonstrated high antiviral activity against BVDV in MDBK cells with lower cytotoxicity compared to ribavirin .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Research indicates that derivatives with thiadiazole rings often exhibit broad-spectrum antimicrobial effects. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
Studies evaluating the anti-inflammatory properties of similar triazole compounds have reported appreciable activity comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests that N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole could also possess significant anti-inflammatory effects .
Case Studies
Case Study 1 : A series of novel 1,3-thiadiazole derivatives were synthesized and evaluated for their biological activity. Among these derivatives, one demonstrated notable antiviral activity against several viral strains while maintaining low cytotoxicity levels .
Case Study 2 : In another study focusing on heterocyclic compounds with antiviral properties, modifications to the thiadiazole structure resulted in enhanced selectivity and potency against specific viral targets .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the triazole and thiadiazole moieties exhibit significant anticancer properties. The mechanism of action often involves the inhibition of DNA and RNA synthesis, which is crucial for cancer cell proliferation.
Case Studies:
- In vitro Studies : Various derivatives of thiadiazole have been tested against human cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer). These studies demonstrated that certain derivatives possess comparable efficacy to established chemotherapeutic agents like cisplatin .
- Molecular Docking : Molecular docking studies conducted using software like MOE have shown that these compounds can effectively bind to dihydrofolate reductase (DHFR), an important target in cancer therapy . Such interactions can lead to the development of novel anticancer drugs.
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties against various pathogens. The presence of the thiadiazole ring enhances its ability to interact with microbial targets.
Case Studies:
- Broad-Spectrum Activity : Thiadiazole derivatives have been reported to show activity against bacteria and fungi. For instance, compounds similar to N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-1,2,4-triazole-5-carboxamide have demonstrated effectiveness against resistant strains of bacteria .
- Mechanism Insights : The antimicrobial action is thought to involve disruption of microbial cell membranes or interference with essential metabolic pathways within the microorganisms .
Molecular Docking and Structure-Based Drug Design
Molecular docking studies are crucial for understanding how this compound interacts with various biological targets.
Key Findings:
- Binding Affinity : The compound has shown favorable binding affinities for multiple targets involved in cancer progression and microbial resistance.
- Predictive Modeling : Computational models predict how modifications to the compound's structure could enhance its efficacy and selectivity for specific targets .
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits DNA/RNA synthesis; effective against various cancer cell lines |
| Antimicrobial | Active against bacteria and fungi; disrupts cell membranes |
| Antiviral | Potential activity against viruses through interference with replication |
| Antioxidant | Exhibits properties that may reduce oxidative stress in cells |
Q & A
Basic: What are the standard synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalized benzo[c][1,2,5]thiadiazole and 1,2,4-triazole precursors. For example:
- Step 1: React 1,3-dimethyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole-2,2-dioxide with a halogenating agent (e.g., POCl₃) to introduce a reactive leaving group at the 5-position.
- Step 2: Perform nucleophilic substitution using 1H-1,2,4-triazole-5-carboxamide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 3: Purify via column chromatography and verify purity using HPLC (>95%) .
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Key variables include solvent polarity, catalyst selection, and temperature:
- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may require post-reaction neutralization .
- Catalysts: Transition metals (e.g., CuI) or organocatalysts can accelerate coupling reactions. For example, used piperazine derivatives to improve reaction efficiency in triazole-thiadiazole hybrids .
- Temperature: Controlled heating (60–80°C) minimizes side reactions like oxidation of the thiadiazole ring .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign peaks for aromatic protons (δ 7.5–8.5 ppm) and triazole carbons (δ 150–160 ppm) .
- FT-IR: Confirm carbonyl (C=O, ~1670 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .
- HRMS: Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
Advanced: How can discrepancies in spectral data be resolved during structural validation?
Methodological Answer:
- Cross-validation: Combine NMR, IR, and elemental analysis. For instance, reconciled calculated vs. experimental elemental percentages (C, H, N) to confirm purity .
- X-ray crystallography: Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated for analogous triazole-thiadiazole hybrids in .
Basic: What in vitro models are suitable for initial biological activity assessment?
Methodological Answer:
- Enzyme inhibition assays: Target kinases or proteases using fluorescence-based substrates.
- Cytotoxicity screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Molecular docking: Predict binding affinity to targets like α-glucosidase (see ’s docking poses for related compounds) .
Advanced: How can molecular docking predictions be experimentally validated?
Methodological Answer:
- Site-directed mutagenesis: Modify key residues in the target protein’s active site and measure changes in binding affinity.
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, Kd) to validate docking-predicted interactions .
- Crystallographic studies: Resolve co-crystal structures, as shown for triazole derivatives in .
Advanced: How should researchers address inconsistent biological activity data across studies?
Methodological Answer:
- Assay standardization: Control variables like cell passage number, serum concentration, and incubation time.
- Purity reassessment: Re-analyze compound stability (e.g., via HPLC) to rule out degradation .
- Structural analogs: Compare activity of derivatives (e.g., fluorinated vs. methylated triazoles) to identify SAR trends .
Advanced: What computational tools predict physicochemical properties for drug-likeness?
Methodological Answer:
- QSAR models: Use software like Schrödinger or MOE to calculate logP, polar surface area, and solubility .
- Molecular dynamics (MD): Simulate membrane permeability by tracking interactions with lipid bilayers.
- ADMET prediction: Tools like SwissADME estimate bioavailability and toxicity risks .
Basic: How to assess compound stability under storage and experimental conditions?
Methodological Answer:
- HPLC stability testing: Monitor degradation products after 24–72 hours in buffers (pH 2–9) .
- Thermogravimetric analysis (TGA): Determine thermal decomposition thresholds (>150°C suggests room-temperature stability) .
- Light sensitivity: Store in amber vials if UV-Vis spectra indicate photodegradation .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications: Synthesize derivatives with substituents on the triazole (e.g., -F, -CF₃) or thiadiazole (e.g., methyl, bromo) rings .
- Biological testing: Compare IC₅₀ values across analogs to identify critical functional groups.
- Statistical analysis: Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
